
methyl (2S)-2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-thienyl)ethylaminoacetate is a chemical compound with the molecular formula C15H16ClNO2S. It is known for its unique structure, which includes a thienyl group, a chlorophenyl group, and an amino ester linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-thienyl)ethylaminoacetate typically involves the reaction of 2-chlorophenylacetic acid with thienylethylamine in the presence of a suitable esterification agent such as methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: Typically around 60-80°C
Catalyst: Acid catalysts like sulfuric acid or hydrochloric acid
Solvent: Methanol or other suitable organic solvents
Industrial Production Methods
In an industrial setting, the production of Methyl 2-(2-thienyl)ethylaminoacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-thienyl)ethylaminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-thienyl)ethylaminoacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(2-thienyl)ethylaminoacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-2-(2-chlorophenyl)-2-[2-(thiophen-2-yl)ethylamino]acetate Hydrochloride
- Methyl (2S)-2-(2-chlorophenyl)-2-[2-(thiophen-2-yl)ethylamino]acetate
Uniqueness
Methyl 2-(2-thienyl)ethylaminoacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
141109-26-4 |
---|---|
Molecular Formula |
C15H16ClNO2S |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
methyl 2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate |
InChI |
InChI=1S/C15H16ClNO2S/c1-19-15(18)14(12-6-2-3-7-13(12)16)17-9-8-11-5-4-10-20-11/h2-7,10,14,17H,8-9H2,1H3 |
InChI Key |
PAOGEKGFTGONII-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C1=CC=CC=C1Cl)NCCC2=CC=CS2 |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)NCCC2=CC=CS2 |
Synonyms |
Methyl2-(2-Chlorophenyl)-2-[2-(2-thiophenyl)ethylamino]acetate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.